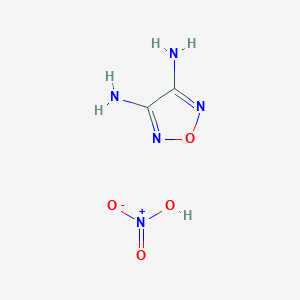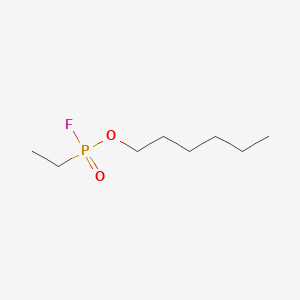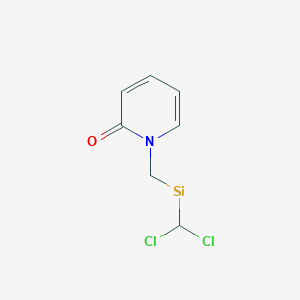
CID 78061093
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78061093” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of chemical compounds
Análisis De Reacciones Químicas
CID 78061093 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions vary based on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
CID 78061093 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, this compound may be investigated for its therapeutic potential in treating various diseases. Additionally, in industry, this compound could be utilized in the development of new materials or as a component in manufacturing processes.
Mecanismo De Acción
The mechanism of action of CID 78061093 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and for designing more effective derivatives.
Comparación Con Compuestos Similares
CID 78061093 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct biological activities or reactivity profiles. By comparing this compound with related compounds, researchers can gain insights into its specific advantages and potential applications. Some similar compounds may include those with analogous functional groups or similar molecular frameworks.
Propiedades
Fórmula molecular |
C7H7Cl2NOSi |
|---|---|
Peso molecular |
220.12 g/mol |
InChI |
InChI=1S/C7H7Cl2NOSi/c8-7(9)12-5-10-4-2-1-3-6(10)11/h1-4,7H,5H2 |
Clave InChI |
YFAMEOXVOIXQLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)C[Si]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


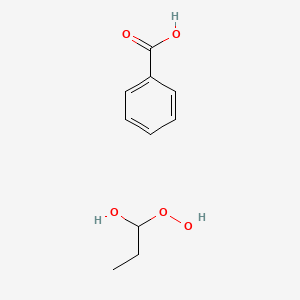
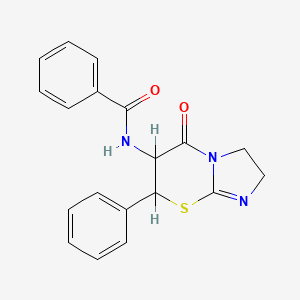
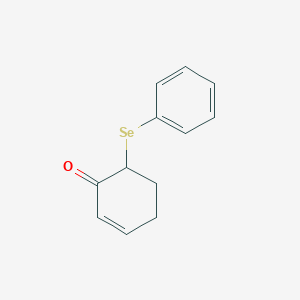
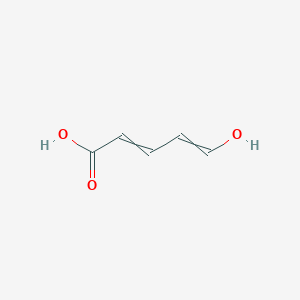
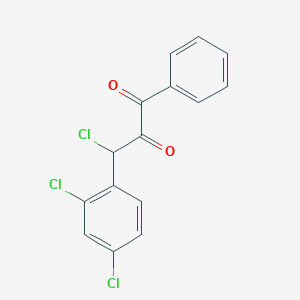
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
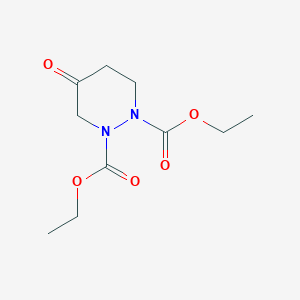
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
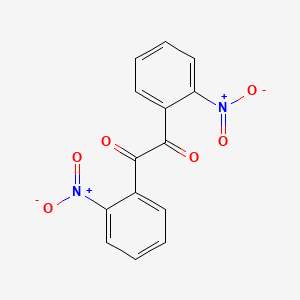
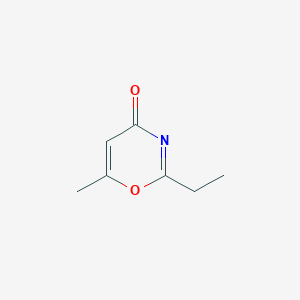
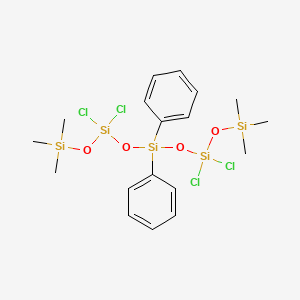
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
